Garenoxacin mesylate
Overview
Description
Garenoxacin mesylate is a quinolone antibiotic used for the treatment of Gram-positive and Gram-negative bacterial infections. It was discovered by Toyama Chemical Co., Ltd. of Tokyo, Japan, and is marketed in Japan under the tradename Geninax . This compound is known for its broad-spectrum antibacterial activity and is particularly effective against respiratory tract infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of garenoxacin mesylate involves a multi-step synthetic process. One of the key steps includes the use of triarylphosphine with a palladium catalyst, which helps in reducing the amount of palladium required, making the process more economical . The crystalline form of this compound is characterized by specific X-ray powder diffraction patterns .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The crystalline form is also optimized for better stability and solubility .
Chemical Reactions Analysis
Types of Reactions
Garenoxacin mesylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathways .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which may have different pharmacological properties and applications .
Scientific Research Applications
Garenoxacin mesylate has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of quinolone antibiotics and their synthetic pathways.
Biology: It is used to study bacterial resistance mechanisms and the development of new antibacterial agents.
Industry: It is used in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
Garenoxacin mesylate exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication and transcription . By blocking these enzymes, this compound prevents the bacteria from multiplying and ultimately leads to their death .
Comparison with Similar Compounds
Similar Compounds
Moxifloxacin hydrochloride: Another quinolone antibiotic used for similar indications.
Levofloxacin: A widely used quinolone antibiotic with a broad spectrum of activity.
Ciprofloxacin: A commonly used quinolone antibiotic for various bacterial infections.
Uniqueness
Garenoxacin mesylate is unique in its structure as it lacks a fluorine atom at the C-6 position in the quinolone skeleton, which is present in many other quinolone antibiotics . This structural difference contributes to its distinct pharmacological properties and effectiveness against certain resistant bacterial strains .
Biological Activity
Garenoxacin mesylate, a novel des-fluoroquinolone antibiotic, exhibits significant biological activity against a variety of bacterial pathogens. Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and transcription. This compound has been primarily studied for its efficacy in treating respiratory tract infections, particularly those caused by resistant strains of bacteria.
Garenoxacin functions by blocking the action of enzymes necessary for bacterial DNA synthesis. By inhibiting DNA gyrase and topoisomerase IV, it prevents the bacteria from replicating and repairing their DNA, ultimately leading to cell death. This mechanism is critical in combating both Gram-positive and Gram-negative bacterial infections.
Study Findings
Garenoxacin has been evaluated in multiple clinical studies, demonstrating high efficacy rates in treating various respiratory infections. Key findings from these studies include:
- Bacterial Pneumonia : Efficacy rates ranged from 92% to 96% in patients with bacterial pneumonia, mycoplasma pneumonia, chlamydial pneumonia, and acute bronchitis.
- Chronic Respiratory Disease : An efficacy rate of 85% was observed in acute infectious exacerbations of chronic respiratory disease.
- Otorhinolaryngological Infections : Efficacy rates ranged from 81% to 95% in treating infections such as sinusitis and otitis media.
Bacterial Eradication Rates
The following table summarizes the bacterial eradication rates associated with Garenoxacin:
Pathogen | Eradication Rate (%) |
---|---|
Staphylococcus aureus | 90.9 |
Streptococcus pneumoniae | 99.2 |
Haemophilus influenzae | 98.2 |
Moraxella catarrhalis | 96.6 |
Penicillin-resistant S. pneumoniae | 100 |
Beta-lactamase-negative H. influenzae | 100 |
Beta-lactamase-positive H. influenzae | 96.2 |
These results indicate that Garenoxacin is particularly effective against common respiratory pathogens, including those resistant to other antibiotics.
Pharmacokinetics
Garenoxacin demonstrates favorable pharmacokinetic properties:
- Cmax (Maximum Plasma Concentration) : Achieved quickly after administration.
- AUC (Area Under the Curve) : Indicates good overall drug exposure.
- Tissue Penetration : Effective penetration into sputum and otorhinolaryngological tissues.
The trough concentration (Cmin) was recorded at 1.92 µg/mL, which is above the mutant prevention concentration, suggesting a low risk of developing resistance during treatment.
Safety Profile
In clinical trials involving approximately 10,000 patients, Garenoxacin was well-tolerated with a low incidence of adverse effects:
- Common Adverse Events :
- Diarrhea: 2.4%
- Nausea: 1%
- Headache: 1%
Most adverse events were mild to moderate and did not necessitate discontinuation of therapy.
Case Studies
A notable case study involved a cohort of patients with community-acquired pneumonia who were treated with Garenoxacin. The study highlighted the drug's effectiveness in eradicating pathogens resistant to standard treatments and noted significant improvements in patient symptoms within days of starting therapy.
Properties
IUPAC Name |
1-cyclopropyl-8-(difluoromethoxy)-7-[(1R)-1-methyl-2,3-dihydro-1H-isoindol-5-yl]-4-oxoquinoline-3-carboxylic acid;methanesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F2N2O4.CH4O3S/c1-11-15-5-2-12(8-13(15)9-26-11)16-6-7-17-19(21(16)31-23(24)25)27(14-3-4-14)10-18(20(17)28)22(29)30;1-5(2,3)4/h2,5-8,10-11,14,23,26H,3-4,9H2,1H3,(H,29,30);1H3,(H,2,3,4)/t11-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPHLDCUEQOTSAD-RFVHGSKJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(CN1)C=C(C=C2)C3=C(C4=C(C=C3)C(=O)C(=CN4C5CC5)C(=O)O)OC(F)F.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C2=C(CN1)C=C(C=C2)C3=C(C4=C(C=C3)C(=O)C(=CN4C5CC5)C(=O)O)OC(F)F.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24F2N2O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
194804-75-6 (Garenoxacin) | |
Record name | Garenoxacin mesylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0223652822 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4058732 | |
Record name | Garenoxacin mesylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4058732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
522.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
223652-82-2 | |
Record name | Garenoxacin mesylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=223652-82-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Garenoxacin mesylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0223652822 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Garenoxacin mesylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4058732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GARENOXACIN MESYLATE ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/437ZKU48CF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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